Marrubiin Marrubiin Marrubiin is a gamma-lactone.
Marrubiin is a natural product found in Marrubium globosum, Marrubium trachyticum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 465-92-9
VCID: VC21336157
InChI: InChI=1S/C20H28O4/c1-13-11-15-16-18(2,17(21)24-15)7-4-8-19(16,3)20(13,22)9-5-14-6-10-23-12-14/h6,10,12-13,15-16,22H,4-5,7-9,11H2,1-3H3/t13-,15-,16+,18+,19+,20-/m1/s1
SMILES:
Molecular Formula: C20H28O4
Molecular Weight: 332.4 g/mol

Marrubiin

CAS No.: 465-92-9

Cat. No.: VC21336157

Molecular Formula: C20H28O4

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

Marrubiin - 465-92-9

CAS No. 465-92-9
Molecular Formula C20H28O4
Molecular Weight 332.4 g/mol
IUPAC Name (1R,4S,8S,9R,10R,12R)-9-[2-(furan-3-yl)ethyl]-9-hydroxy-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodecan-3-one
Standard InChI InChI=1S/C20H28O4/c1-13-11-15-16-18(2,17(21)24-15)7-4-8-19(16,3)20(13,22)9-5-14-6-10-23-12-14/h6,10,12-13,15-16,22H,4-5,7-9,11H2,1-3H3/t13-,15-,16+,18+,19+,20-/m1/s1
Standard InChI Key HQLLRHCTVDVUJB-OBHOOXMTSA-N
Isomeric SMILES C[C@@H]1C[C@@H]2[C@H]3[C@](CCC[C@@]3([C@]1(CCC4=COC=C4)O)C)(C(=O)O2)C
Canonical SMILES CC1CC2C3C(CCCC3(C1(CCC4=COC=C4)O)C)(C(=O)O2)C

Physical and Chemical Properties

Structure and Chemical Composition

Marrubiin belongs to the class of furanic labdane diterpenes. Its molecular structure features a complex arrangement with a lactone ring that plays a crucial role in its biological activities. The compound can be derived from prefuranic structures, with the transformation to the furanic form indicating the comparative stability of marrubiin compared to its precursors .

Physical Characteristics

Marrubiin possesses distinctive physical properties that contribute to its stability and pharmaceutical potential. The following table summarizes key physical characteristics of marrubiin:

Physical propertiesValueNMR data
Molar volume288 ± 3.0 cm³/mol (20 °C; 760 Torr)* Overlapped signals
Density1.152 ± 0.06 g/cm³ (20 °C; 760 Torr)
Melting Point~155–160 °C
Freely Rotatable Bonds4

These physical properties contribute to marrubiin's pharmacokinetic profile and its potential as a drug candidate .

Chemical Stability and Modifications

Marrubiin demonstrates remarkable chemical stability, which is advantageous for its pharmaceutical applications. The opening of the lactone ring using refluxing potassium hydroxide solution yields marrubiinic acid with approximately 70% efficiency. Further reduction of marrubiinic acid with lithium aluminum hydride produces marrubenol at a yield of 98% .

Structure-activity relationship studies have revealed that modifications to the marrubiin structure can significantly influence its biological activities. For instance, blocking the free acidic group of marrubiinic acid through esterification reduces its anti-inflammatory properties, indicating the critical role of the free carboxylic group in these activities .

Natural Sources and Distribution

Plant Species Containing Marrubiin

Marrubiin is predominantly found in various species of the Lamiaceae family. It is a major constituent of many species within the genus Marrubium, which includes approximately 97 species distributed throughout the Mediterranean and temperate regions of the Eurasian zone .

The compound has been identified as the most active diterpenoid responsible for the therapeutic properties observed in several plant species, including:

  • Marrubium vulgare (White horehound)

  • Leonotis leonurus

  • Leonotis nepetifolia

  • Phlomis bracteosa

  • Marrubium deserti de Noe

  • Marrubium alysson

  • Marrubium thessalum

Geographical Distribution

Plants containing significant amounts of marrubiin are primarily found throughout Europe, North Africa, and Asia . The genus Marrubium, which is rich in marrubiin, is particularly prevalent in the Mediterranean and temperate regions of the Eurasian zone .

Concentration in Plant Tissues

Marrubiin has been detected in fresh plant material, indicating its natural presence within living organisms as an end product of a biosynthetic pathway. Recent literature reports the detection of marrubiin alongside prefuranic mixed with non-related furanic labdanoids, suggesting that marrubiin exists as a natural compound inside living organisms .

The relationship between premarrubiin and marrubiin in plant tissues requires further investigation using advanced techniques such as high-field solid-state NMR to better understand the biosynthetic pathway and natural occurrence of these compounds .

Biosynthesis and Structure Modification

Biosynthetic Pathway

The biosynthesis of marrubiin involves the transformation of prefuranic structures into the more stable furanic form. This transformation indicates the comparative instability of the prefuranic compounds compared to the more stable marrubiin. Under certain conditions, chemical treatment of 9,13–15,16-diepoxylabdane derivatives can convert them into the more stable furanic form .

Pharmacological Activities

Anti-inflammatory Properties

Marrubiin has demonstrated significant anti-inflammatory effects in various experimental models. Recent studies have shown that marrubiin inhibits carrageenan-induced peritoneal inflammation by preventing inflammatory cell infiltration and peritoneal mast cell degranulation .

The anti-inflammatory activity has been further demonstrated through biochemical parameters, showing that the peritoneal fluid of animals treated with marrubiin had lower levels of proteins and reduced myeloperoxidase activity compared to untreated animals . Additionally, marrubiin exerts pronounced cytotoxic activity towards peripheral mononuclear cells, which are major contributors to peritoneal inflammation, and shows moderate lipoxygenase inhibition activity .

Marrubiin has also been evaluated against carrageenan-induced edema, which involves the release of various inflammatory agents. The compound demonstrates significant inhibitory effects on ear edema, reinforcing the hypothesis of the role of kinins in marrubiin's anti-inflammatory actions .

Antioedematogenic Activity

Marrubiin exhibits significant and dose-related antioedematogenic effects. Studies have analyzed its activity in a model of microvascular leakage in mice ears, where it showed notable inhibitory effects .

The compound has demonstrated inhibitory activity against various pro-inflammatory agents, including histamine and, to a lesser extent, substance P. Marrubiin (100 mg/kg) significantly inhibited ovalbumin-induced allergic edema in actively sensitized animals, with a maximal inhibition of 67.6 ± 4% .

Gastroprotective Effects

The gastroprotective activity of marrubiin has been established through in vivo analysis using different protocols, including ulcers induced by ethanol/HCl and indomethacin/bethanecol in mice. In both models, marrubiin (25 mg/kg) produced a significant reduction compared to the control group (p < 0.01) .

Marrubiin contributes to enhancing the defensive mechanisms of the stomach through the production of prostaglandin synthesis and the stimulation of bronchial mucosa. Its gastroprotection is strongly related to nitric oxide synthesis, an important endogenous transmitter released by endothelial cells when mucosa is exposed to damaging agents .

The compound also has antiarrhythmic properties and may induce cardiac irregularities. Importantly, the gastroprotective effect of marrubiin is related to the activity of nitric oxide and endogenous sulfhydryls, which are important gastroprotective factors with vasodilator effects that inhibit gastric acid secretion .

Antidiabetic Properties

Marrubiin has shown promising antidiabetic activity in both in vitro and in vivo studies. In obese rat models, marrubiin was responsible for the stimulation of insulin secretion in INS-1 cells . It increased respiratory rate and mitochondrial membrane potential under hyperglycemic conditions and was found to increase insulin secretion and LDL-cholesterol .

In vitro analysis confirmed that the stimulatory index of INS-1 cells cultured under hyperglycemic conditions was significantly increased in cells exposed to marrubiin. Furthermore, insulin and glucose transporter-2 gene expressions were significantly increased by marrubiin . INS-1 cells cultured under hyperglycemic conditions showed a 1.5-fold increase in chronic insulin secretion relative to normoglycemic control cells (p < 0.05) .

Anticoagulant and Antiplatelet Activities

Marrubiin has demonstrated anticoagulant and antiplatelet activities in various studies. The compound was found to significantly prolong activated partial thromboplastin time (APTT), with fibrin and D-dimer formation being drastically decreased .

Additionally, tumor necrosis factor-alpha (TNF-α) and RANTES (Regulated upon Activation, Normal T Cell Expressed and Presumably Secreted) secretion were reduced by marrubiin when measured in obese rat models relative to controls. Calcium mobilization and thromboxane B2 (TXB2) synthesis were also suppressed by marrubiin .

Other Biological Activities

Marrubiin possesses several other notable biological activities:

  • Antinociceptive effects: Demonstrated in various pain models

  • Antioxidant and antigenotoxic properties: Contributing to its potential in preventing cellular damage

  • Cardioprotective effects: Beneficial for cardiovascular health

  • Antispasmodic activity: Useful in treating muscle spasms

  • Immunomodulating properties: Affecting immune system responses

  • Analgesic effects: Pain-relieving properties

Therapeutic Applications

Traditional Uses

White horehound, or Marrubium vulgare L., which contains marrubiin as its main active ingredient, has a long history of use in traditional medicine for treating persistent colds and coughs . The herb's expectorant properties, which cause one to cough up mucus, are primarily attributed to marrubiin .

In various countries, M. vulgare has been used to treat different pathologies due to its diverse pharmacological properties . Similarly, Leonotis leonurus, another marrubiin-rich plant, has been traditionally used in South Africa to treat hypertension .

Drug Development Considerations

Marrubiin shows positive druglikeness according to five common filters (Lipinski, Ghose, Veber, Egan, and Muegge) , making it a promising candidate for drug development. Its low turnover, high stability, and minimal catabolism are ideal characteristics for therapeutic compounds .

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